molecular formula C13H16N2O4S B5213140 4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide

Numéro de catalogue B5213140
Poids moléculaire: 296.34 g/mol
Clé InChI: WORRUTYLKUMFGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide, commonly known as DIAS, is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor progression and metastasis. DIAS has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.

Mécanisme D'action

DIAS inhibits CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to a decrease in pH and an increase in acidity, which in turn inhibits tumor cell growth and promotes apoptosis.
Biochemical and Physiological Effects:
DIAS has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. This selectivity is important for reducing the potential for side effects. DIAS has also been shown to reduce tumor hypoxia and improve the efficacy of chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

DIAS has several advantages for use in lab experiments, including its selectivity for CA IX, its ability to reduce tumor hypoxia, and its potential to improve the efficacy of other anticancer therapies. However, DIAS also has limitations, including its potential for toxicity and the need for further research to determine its optimal dosage and administration.

Orientations Futures

There are several future directions for research on DIAS, including its potential as a therapeutic agent for various types of cancer, its use in combination with other anticancer therapies, and its potential for imaging and diagnostic applications. Further research is also needed to optimize its dosage and administration, as well as to evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

DIAS can be synthesized through a multistep process involving the reaction of N-isopropylbenzenesulfonamide with phosgene, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

DIAS has been studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis and resistance to therapy. CA IX is overexpressed in hypoxic tumors and plays a crucial role in regulating the tumor microenvironment. Inhibition of CA IX by DIAS has been shown to reduce tumor growth, metastasis, and angiogenesis in preclinical studies.

Propriétés

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)11-5-3-10(4-6-11)15-12(16)7-8-13(15)17/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORRUTYLKUMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.